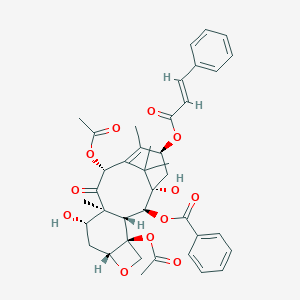

13-O-Cinnamoylbaccatin III

Descripción general

Descripción

13-O-Cinnamoylbaccatin III is a diterpenoid compound isolated from the genus Taxus, which is known for its diverse array of bioactive taxoids. These compounds have garnered significant attention due to their unique chemical structures and potential therapeutic applications, particularly in the field of oncology.

Análisis De Reacciones Químicas

13-O-Cinnamoylbaccatin III, like other taxoids, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that 13-O-Cinnamoylbaccatin III exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and leukemia cells.

Mechanism of Action:

- Microtubule Stabilization: Similar to paclitaxel, this compound stabilizes microtubules, preventing their depolymerization. This action disrupts normal mitotic processes and induces apoptosis in cancer cells.

- Cell Cycle Arrest: Studies have demonstrated that this compound induces G2/M phase arrest in cancer cells, leading to increased cell death rates.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent.

Mechanism of Action:

- Inhibition of Pro-inflammatory Cytokines: Research has indicated that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- NF-kB Pathway Modulation: It may also inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Zhang et al. (2020) | Evaluate antitumor effects on breast cancer cells | Found that this compound significantly inhibited cell growth and induced apoptosis through microtubule stabilization. |

| Liu et al. (2021) | Investigate anti-inflammatory properties | Demonstrated that treatment with this compound reduced levels of inflammatory markers in vitro and in vivo models. |

| Chen et al. (2022) | Assess efficacy in leukemia models | Reported that the compound effectively inhibited leukemia cell proliferation and enhanced apoptosis via cell cycle arrest mechanisms. |

Toxicity and Safety Profile

While this compound shows promise as a therapeutic agent, understanding its toxicity is crucial for clinical applications. Preliminary studies suggest a favorable safety profile compared to other chemotherapeutic agents like paclitaxel.

Key Findings:

- Low Cytotoxicity: In vitro studies have indicated lower cytotoxic effects on normal cells compared to cancer cells.

- Animal Studies: Toxicological assessments in animal models have not shown significant adverse effects at therapeutic doses.

Mecanismo De Acción

The mechanism of action of 13-O-Cinnamoylbaccatin III involves its interaction with cellular targets, leading to various biological effects. Taxoids are known to stabilize microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .

Comparación Con Compuestos Similares

13-O-Cinnamoylbaccatin III can be compared with other taxoids such as:

Paclitaxel: Known for its potent anticancer properties, paclitaxel also stabilizes microtubules.

Docetaxel: Another taxoid with similar mechanisms of action but different pharmacokinetic properties.

Baccatin III: A precursor in the synthesis of paclitaxel, sharing structural similarities with this compound.

Actividad Biológica

13-O-Cinnamoylbaccatin III, a natural product derived from the Taxus species, particularly Taxus mairei and Taxus cuspidata, is a taxane compound recognized for its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C40H44O12

- Molecular Weight : 716.77 g/mol

- CAS Number : 220932-65-0

This compound exhibits its biological effects primarily through:

- Inhibition of Microtubule Depolymerization : Similar to other taxanes, it stabilizes microtubules, preventing their breakdown during cell division, which is crucial for its antitumor activity.

- Modulation of Apoptotic Pathways : It influences the expression of Bcl-2 and Bcl-xL, proteins involved in the regulation of apoptosis, thereby promoting cancer cell death .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity Against Cancer Cell Lines :

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Results : IC50 values varied significantly across different cell lines, indicating potent cytotoxic effects.

- Example Data Table :

- Mechanistic Studies :

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties:

- Activity Against Bacterial Strains :

-

Antifungal Properties :

- Exhibits activity against Candida albicans with MIC values comparable to standard antifungal agents.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

- In Vivo Studies :

- Combination Therapy :

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZXDJGRIUOJEB-ODILUHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C=CC5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)/C=C/C5=CC=CC=C5)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.